molecular formula C8H5BrClNO2 B1438411 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 5791-56-0

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1438411
CAS No.: 5791-56-0
M. Wt: 262.49 g/mol
InChI Key: JBSVOFXWZXRDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound featuring bromine and chlorine atoms

Preparation Methods

Synthetic Routes

The synthesis of 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions:

  • Step 1: : Formation of the benzo[b][1,4]oxazine core.

  • Step 2: : Halogenation to introduce bromine and chlorine atoms under specific conditions.

Reaction Conditions

Common conditions include the use of catalysts and specific reagents to facilitate the halogenation process.

Industrial Production Methods

Industrial production would likely involve scaling up the laboratory procedures, maintaining stringent control over reaction conditions to ensure yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using agents such as sodium borohydride.

  • Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or acidic medium.

  • Reduction: : Sodium borohydride in ethanol or methanol.

  • Substitution: : Various halides or nucleophiles under controlled temperatures.

Major Products

  • Oxidation typically yields corresponding oxo derivatives.

  • Reduction can result in the formation of alcohols.

  • Substitution reactions can lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing more complex organic molecules.

  • Employed in studying reaction mechanisms and pathways.

Biology

Medicine

  • Investigated for potential pharmaceutical applications due to its unique structure and reactivity.

Industry

  • Could be used in developing new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways: : Modulating biochemical pathways to alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 7-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Highlighting Uniqueness

Compared to similar compounds, 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one shows distinct reactivity patterns due to the presence of both bromine and chlorine, making it versatile for various chemical transformations.

Properties

IUPAC Name

7-bromo-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVOFXWZXRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-56-0
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.